molecular formula C20H28ClN3O2 B587505 Pyrimidifen-d5 CAS No. 1794979-20-6

Pyrimidifen-d5

Cat. No.: B587505
CAS No.: 1794979-20-6
M. Wt: 382.944
InChI Key: ITKAIUGKVKDENI-QKLSXCJMSA-N
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Description

Significance of Deuterated Analogs in Chemical and Biological Research

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), are powerful tools in scientific research. clearsynth.com This isotopic substitution, while seemingly minor, imparts unique physicochemical properties that are leveraged in numerous applications. The increased mass of deuterium can lead to a kinetic isotope effect, slowing down metabolic reactions and providing insights into reaction mechanisms and metabolic pathways. researchgate.net In the field of nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for reducing solvent interference, thereby enhancing the clarity and resolution of the resulting spectra. clearsynth.com Furthermore, deuterated compounds are instrumental in mass spectrometry-based quantitative analysis, where they serve as ideal internal standards due to their chemical similarity to the analyte of interest but distinct mass. researchgate.netwuxiapptec.com This allows for accurate quantification by correcting for variations during sample preparation and analysis. wuxiapptec.com

Overview of Pyrimidifen (B132436) as a Parent Compound in Agrochemistry: Academic Perspective

Pyrimidifen is a synthetic pesticide belonging to the pyrimidine (B1678525) class of chemicals. nih.govcgiar.org It functions as an insecticide and acaricide, primarily by inhibiting mitochondrial complex I (NADH:ubiquinone reductase), a critical component of the electron transport chain. nih.govherts.ac.uk This mode of action disrupts cellular respiration in target organisms. From an academic standpoint, Pyrimidifen is a subject of research in areas such as synthetic chemistry, with studies exploring the synthesis of novel pyrimidin-4-amine derivatives with potential insecticidal activities. hep.com.cn Its environmental fate and potential neurotoxicity are also areas of investigation. researchgate.netnih.gov

Rationale for Research on Pyrimidifen-d5: Advancing Scientific Understanding and Tracer Applications

The primary rationale for the academic interest in this compound lies in its application as a tracer and internal standard. pharmaffiliates.com In metabolism studies, isotopically labeled compounds like this compound are crucial for tracking the metabolic fate of the parent compound in various biological systems, such as plants or insects. fao.org By following the deuterated analog, researchers can identify metabolites and elucidate degradation pathways. fao.org

Furthermore, in quantitative analytical methods, particularly those employing mass spectrometry, this compound serves as an invaluable internal standard. wuxiapptec.commsacl.org When added to a sample at a known concentration, it co-elutes with the non-labeled Pyrimidifen and experiences similar matrix effects and extraction efficiencies. bioanalysis-zone.com Because it can be distinguished by its higher mass, it allows for precise and accurate quantification of Pyrimidifen residues in complex matrices like soil, water, and agricultural products. wuxiapptec.comusgs.gov

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is primarily focused on its synthesis, purification, and characterization to ensure its suitability as an analytical standard. The main objectives of this research include:

Developing efficient and reliable synthetic routes to produce high-purity this compound.

Characterizing the physicochemical properties of this compound to confirm its identity and purity.

Validating its use as an internal standard in analytical methods for the detection and quantification of Pyrimidifen.

Utilizing this compound in metabolic and environmental fate studies to gain a deeper understanding of the behavior of the parent compound.

Physicochemical Properties and Synthesis of this compound

The utility of this compound in academic research is fundamentally dependent on its well-defined physicochemical properties and the availability of robust synthetic methods.

Table 1: Physicochemical Properties of Pyrimidifen and this compound

Property Pyrimidifen This compound
Molecular Formula C₂₀H₂₈ClN₃O₂ scbt.com C₂₀H₂₃D₅ClN₃O₂ pharmaffiliates.com
Molecular Weight 377.91 g/mol scbt.com 382.94 g/mol pharmaffiliates.com
CAS Number 105779-78-0 scbt.com 1794979-20-6 pharmaffiliates.com
Appearance Solid (form may vary) Solid (form may vary)

Note: The appearance of both compounds can vary depending on the specific crystalline form and purity.

Synthesis and Isotopic Labeling Strategies

The synthesis of this compound involves the introduction of five deuterium atoms into the Pyrimidifen molecule. While specific, detailed synthetic pathways for this compound are often proprietary, general strategies for isotopic labeling can be inferred from the broader chemical literature. These strategies typically involve utilizing deuterated starting materials or reagents at a key step in the synthetic route that leads to the final Pyrimidifen structure. The placement of the deuterium atoms is critical and is often targeted at positions that are metabolically stable to prevent their loss during biological or environmental processes.

Characterization and Spectroscopic Analysis

The definitive identification and purity assessment of this compound rely on a suite of spectroscopic techniques.

Mass Spectrometry (MS) for Confirmation of Deuteration

Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium atoms. The mass spectrum of this compound will show a molecular ion peak that is 5 mass units higher than that of the unlabeled Pyrimidifen, corresponding to the addition of five deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. hep.com.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of the deuterium atoms within the this compound molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.netrsc.org This provides direct evidence of the positions of deuteration.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, offering direct observation of the isotopic labels. osti.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative, as the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group) and a slight upfield shift compared to the corresponding carbon in the unlabeled compound. hep.com.cn

Application of this compound in Analytical Research

The primary application of this compound in academic research is as an internal standard for the quantitative analysis of its parent compound, Pyrimidifen.

Role as an Internal Standard in Chromatographic Methods

In analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. msacl.org A stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard" for internal standards in mass spectrometry-based methods. wuxiapptec.combioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like some pesticides, GC-MS is a common analytical technique. nih.govresearchgate.net When analyzing for Pyrimidifen residues, a known amount of this compound is added to the sample extract prior to injection into the GC-MS system. usgs.gov The two compounds will have very similar retention times in the gas chromatograph, but will be distinguished by the mass spectrometer based on their different masses. By comparing the peak area of Pyrimidifen to that of this compound, the concentration of Pyrimidifen in the original sample can be accurately calculated, correcting for any losses during sample preparation or injection. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile. mdpi.combund.de Similar to GC-MS, this compound is used as an internal standard in LC-MS methods for Pyrimidifen analysis. lcms.cz It is added to the sample at the beginning of the sample preparation process and compensates for variations in extraction efficiency, matrix effects, and instrument response. wuxiapptec.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. mdpi.com

Table 2: Analytical Methods Utilizing this compound

Analytical Technique Purpose Role of this compound Key Advantages
GC-MS Quantification of Pyrimidifen in environmental and biological samples. usgs.govusgs.gov Internal Standard. epa.gov High sensitivity and selectivity for volatile compounds. nih.gov

| LC-MS/MS | Quantification of Pyrimidifen in complex matrices like food and water. mdpi.comthermofisher.com | Internal Standard. lcms.cz | Applicable to a broader range of compounds, high selectivity. mdpi.com |

Utility in Metabolism and Environmental Fate Studies

Beyond its role in quantitative analysis, this compound is a valuable tool in studies investigating the metabolism and environmental fate of Pyrimidifen.

Elucidating Metabolic Pathways

By introducing this compound into a biological system (e.g., a plant or insect), researchers can track its transformation. fao.org Samples can be collected over time and analyzed by LC-MS or GC-MS. The presence of deuterated metabolites, identified by their characteristic mass shifts, provides direct evidence of the metabolic pathways of Pyrimidifen. This information is crucial for understanding how the pesticide is broken down and whether any of the resulting metabolites have biological activity. fao.org

Tracking Environmental Degradation

Similarly, this compound can be used in laboratory or field studies to monitor the degradation of Pyrimidifen in soil, water, and other environmental compartments. By analyzing samples over time, researchers can determine the rate of degradation and identify the major degradation products. The use of the labeled compound ensures that the detected products are indeed derived from the parent pesticide and not from other sources.

Properties

CAS No.

1794979-20-6

Molecular Formula

C20H28ClN3O2

Molecular Weight

382.944

IUPAC Name

5-chloro-N-[2-[2,3-dimethyl-4-[2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]phenoxy]ethyl]-6-ethylpyrimidin-4-amine

InChI

InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)/i2D3,6D2

InChI Key

ITKAIUGKVKDENI-QKLSXCJMSA-N

SMILES

CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl

Synonyms

5-Chloro-N-[2-[4-(2-ethoxyethyl-d5)-2,3-dimethylphenoxy]ethyl]-6-ethyl-4-pyrimidinamine; 

Origin of Product

United States

Synthetic Strategies and Isotopic Fidelity Verification of Pyrimidifen D5

Research-Scale Synthesis Pathways for Deuterated Pyrimidifen (B132436) Derivatives

The synthesis of Pyrimidifen-d5, a deuterated version of the pesticide Pyrimidifen, involves specialized chemical strategies to incorporate deuterium (B1214612) atoms at specific positions within the molecule. While the direct synthesis of this compound is not extensively detailed in publicly available literature, general principles of deuteration and the synthesis of related pyrimidine (B1678525) derivatives provide a framework for its production. nih.govchem960.com The synthesis would likely start from deuterated precursors or employ deuteration agents at key steps. simsonpharma.com

One plausible approach involves the use of deuterated building blocks. For instance, a deuterated analogue of a key intermediate in the Pyrimidifen synthesis could be prepared and then carried through the remaining synthetic steps. This method allows for precise control over the location of the deuterium labels. nih.gov Another strategy is the direct hydrogen-deuterium (H/D) exchange on the Pyrimidifen molecule or a late-stage intermediate. scielo.org.mx This can be achieved using various catalysts and deuterium sources like heavy water (D₂O). nih.govrsc.org

Deuteration Methodologies and Optimization for Specific Sites (e.g., ring, side chain)

The "d5" designation in this compound indicates the presence of five deuterium atoms. Based on its chemical structure, these are likely located on the isopropoxy group and the tert-butyl group, as these are common sites for deuteration to study metabolic pathways.

Methodologies for achieving site-specific deuteration include:

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium, ruthenium, or iridium, can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O. scielo.org.mx The choice of catalyst and reaction conditions can be optimized to target specific C-H bonds, such as those on an alkyl side chain. For example, ruthenium catalysts have been shown to be effective for the α-deuteration of alcohols. scielo.org.mx

Base-Mediated Deuteration: Strong bases can be used to deprotonate specific C-H bonds, followed by quenching with a deuterium source. For instance, using a base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d6 can achieve deuteration at specific positions on heterocyclic rings and their side chains. d-nb.info

Synthesis from Deuterated Precursors: A highly controlled method involves synthesizing the target molecule from starting materials that already contain deuterium at the desired positions. simsonpharma.comnih.gov For this compound, this could involve using deuterated isopropanol (B130326) and a deuterated tert-butyl precursor in the synthesis pathway. This approach generally offers high levels of isotopic incorporation at specific sites. nih.gov

Optimization of these methods involves adjusting reaction parameters such as temperature, reaction time, catalyst loading, and the choice of deuterium source to maximize the isotopic enrichment at the target sites while minimizing unwanted side reactions or isotopic scrambling. google.com

Isotopic Purity and Enrichment Analysis

Ensuring the isotopic purity and determining the level of deuterium enrichment are crucial steps in the characterization of this compound. Isotopic enrichment refers to the percentage of a specific isotope at a given position in a molecule. isotope.com

Spectroscopic Techniques for Isotopic Purity Determination (e.g., NMR, high-resolution MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for determining the position and extent of deuteration. nih.gov

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the integrals of the remaining proton signals to those of a non-deuterated standard, the degree of deuteration can be estimated. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms.

¹³C NMR: The presence of deuterium atoms can cause isotopic shifts and changes in the splitting patterns of adjacent carbon signals in the ¹³C NMR spectrum, further confirming the locations of deuteration. researchgate.net

A combined approach using both NMR and HR-MS provides a comprehensive evaluation of isotopic enrichment and structural integrity. rsc.orgrsc.org

Chromatographic Methods for Deuterated Compound Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are primarily used to assess the chemical purity of the synthesized this compound, separating it from any starting materials, by-products, or other impurities. scribd.com While chromatography can sometimes separate deuterated and non-deuterated compounds, especially with a higher number of deuterium atoms, its main role here is to ensure the sample is chemically pure before isotopic analysis. researchgate.net

In some cases, the isotope effect can lead to slight differences in retention times between deuterated and non-deuterated isotopologues. researchgate.net This effect is generally more pronounced with a greater number of deuterium substitutions. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com It is widely used for the quantitative analysis of deuterated compounds and to confirm their identity and purity in complex mixtures. mdpi.com

Structural Elucidation and Confirmation of this compound

The definitive confirmation of the this compound structure relies on a combination of the spectroscopic methods mentioned above.

Mass Spectrometry (MS): Provides the molecular weight of the deuterated compound, which should correspond to the theoretical mass of Pyrimidifen with five deuterium atoms. The fragmentation pattern in the mass spectrum can also help to confirm the location of the deuterium labels. nih.gov

NMR Spectroscopy (¹H, ¹³C, ²H): Provides detailed information about the molecular structure. The absence of specific signals in the ¹H NMR spectrum, coupled with the presence of corresponding signals in the ²H NMR spectrum, confirms the sites of deuteration. The ¹³C NMR spectrum will show the expected carbon framework of the Pyrimidifen molecule. nih.govnih.gov

By integrating the data from these analytical techniques, a complete and unambiguous structural assignment of this compound can be achieved, ensuring both its chemical and isotopic integrity.

Data Tables

Table 1: Spectroscopic Data for Isotopic Purity Analysis

TechniqueInformation ProvidedExpected Observation for this compound
¹H NMR Identifies and quantifies protons in the molecule.Disappearance or significant reduction of signals corresponding to the five deuterated positions.
²H NMR Directly detects deuterium nuclei.Signals will appear at chemical shifts corresponding to the deuterated sites.
¹³C NMR Provides information on the carbon skeleton.Isotope shifts and altered splitting patterns for carbons adjacent to deuterium atoms.
HR-MS Determines accurate mass and isotopic distribution.A molecular ion peak corresponding to the mass of C₂₀H₂₃D₅ClN₃O₂. Distribution of isotopologues (d0-d5) can be quantified.

Table 2: Chromatographic Methods for Purity Assessment

MethodPurposeTypical Conditions
HPLC Assess chemical purity and separate from non-deuterated species.Reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724)/water or methanol (B129727)/water. mdpi.com
GC-MS Analyze for volatile impurities and confirm structure.Capillary column with a suitable stationary phase, coupled to a mass spectrometer for detection. scribd.com
LC-MS/MS Quantify and confirm identity in complex matrices.C18 column with gradient elution, coupled to a tandem mass spectrometer. mdpi.com

Advanced Analytical Methodologies Employing Pyrimidifen D5 As an Internal Standard or Tracer

Chromatographic-Mass Spectrometric Method Development and Validation

The coupling of chromatographic separation with mass spectrometric detection provides the high selectivity and sensitivity required for trace-level analysis of pesticides like pyrimidifen (B132436). The use of Pyrimidifen-d5 is integral to the development and validation of these methods, ensuring reliable quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols and Optimization

LC-MS/MS is a powerful tool for the analysis of pyrimidifen in various samples due to its applicability to a wide range of compound polarities. tandfonline.com The development of LC-MS/MS methods involves the careful optimization of both the liquid chromatography separation and the mass spectrometer parameters.

For the chromatographic separation, reversed-phase columns, such as C18, are commonly used. tandfonline.comeurl-pesticides.eu The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. eurl-pesticides.eu Gradient elution is frequently employed to effectively separate pyrimidifen from matrix interferences. eurl-pesticides.eu

In the tandem mass spectrometer, this compound serves as an ideal internal standard. caymanchem.comspectroscopyonline.com It co-elutes with the non-labeled pyrimidifen, experiencing similar ionization and fragmentation, which allows for accurate quantification even in the presence of matrix effects. spectroscopyonline.comcerilliant.com Multiple Reaction Monitoring (MRM) is the most common acquisition mode, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both pyrimidifen and this compound. tandfonline.comca.gov

Table 1: Illustrative LC-MS/MS Parameters for Pyrimidifen Analysis

ParameterCondition
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) eurl-pesticides.eu
Mobile Phase AWater with 0.1% formic acid & 5 mM ammonium acetate eurl-pesticides.eu
Mobile Phase BMethanol eurl-pesticides.eu
Flow Rate0.3 mL/min fda.gov.tw
Injection Volume2-5 µL eurl-pesticides.eufda.gov.tw
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Pyrimidifen: 378.1 mdpi.com
Product Ions (m/z)Pyrimidifen: 184.2, 150.2 mdpi.com
Internal StandardThis compound

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is often preferred, GC-MS is also a viable technique for pyrimidifen analysis, particularly for less polar compounds. researchgate.netmdpi.com Pyrimidifen is amenable to GC analysis due to its volatility. sigmaaldrich.com The use of this compound as an internal standard in GC-MS follows the same principle as in LC-MS/MS, correcting for variability in injection volume and potential thermal degradation in the injector or column. nih.gov

Method development for GC-MS involves optimizing the injector temperature, oven temperature program, and carrier gas flow rate to achieve good chromatographic separation. mdpi.com Electron ionization (EI) is the most common ionization technique used in GC-MS. mdpi.com

Table 2: Typical GC-MS Parameters for Pyrimidifen Analysis

ParameterCondition
Gas Chromatography
ColumnCapillary column (e.g., DB-5MS) fda.gov.tw
Carrier GasHelium fda.gov.tw
Injector Temperature280°C fda.gov.tw
Oven ProgramTemperature gradient (e.g., initial 60°C, ramped to 310°C) fda.gov.tw
Mass Spectrometry
Ionization ModeElectron Ionization (EI) mdpi.com
Acquisition ModeSelected Ion Monitoring (SIM) or MRM (with GC-MS/MS) mdpi.comnih.gov
Monitored IonsSpecific fragment ions for pyrimidifen and this compound
Internal StandardThis compound

This table provides a general overview of GC-MS parameters. Specific conditions should be optimized for the instrument and application.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Applications

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion. nih.govcopernicus.org This can be particularly useful for separating pyrimidifen from isobaric interferences that have the same mass-to-charge ratio but different structures. nih.gov While specific applications of this compound in IMS-MS are not yet widely documented in publicly available literature, its use as an internal standard would be highly beneficial. By having a similar collision cross-section (CCS) to the unlabeled analyte, this compound could effectively track and correct for variations in both the chromatographic and ion mobility separations, as well as in the mass spectrometric detection. waters.comosti.gov The added selectivity of IMS can lead to cleaner chromatograms and more confident identification and quantification. copernicus.org

Sample Preparation Strategies for Diverse Research Matrices

The effective extraction and cleanup of pyrimidifen from complex matrices are crucial for accurate analysis. This compound is added at the beginning of the sample preparation process to account for any losses during these steps.

Extraction Techniques (e.g., SPE, QuEChERS, SPME) from Environmental Samples

Various extraction techniques are employed to isolate pyrimidifen from environmental samples such as water, soil, and agricultural products.

Solid-Phase Extraction (SPE): This technique is widely used for the extraction and pre-concentration of pesticides from aqueous samples. libretexts.orgelementlabsolutions.com A water sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains pyrimidifen. libretexts.org After washing away interferences, the analyte is eluted with a small volume of an organic solvent. libretexts.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become very popular for the multi-residue analysis of pesticides in food and agricultural products. mdpi.comwaters.com The method involves an initial extraction with acetonitrile followed by a partitioning step using salts. mdpi.comwaters.com A subsequent dispersive SPE (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) and C18 is often used to remove matrix components. tandfonline.comacs.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed into the GC injector or eluted with a solvent for LC analysis.

Table 3: Comparison of Extraction Techniques for Pyrimidifen

TechniquePrincipleTypical MatricesAdvantagesDisadvantages
SPE Analyte retained on a solid sorbent, interferences washed away, analyte eluted. libretexts.orgWater, beverages. libretexts.orgca.govHigh pre-concentration factor, clean extracts. libretexts.orgCan be time-consuming, requires solvent. csic.es
QuEChERS Acetonitrile extraction followed by salting out and d-SPE cleanup. mdpi.comwaters.comFruits, vegetables, cereals, soil. researchgate.netacs.orgeurl-pesticides.euFast, easy, uses small amounts of solvent. mdpi.comacs.orgExtracts may still contain significant matrix components. mdpi.com
SPME Partitioning of analyte onto a coated fiber.Water, air.Solvent-free, simple to use.Fiber lifetime can be limited, potential for matrix effects.

Matrix Effects and Signal Suppression/Enhancement Mitigation in Biological Extracts

Biological matrices like plasma, serum, and tissue are notoriously complex and can cause significant matrix effects in LC-MS/MS analysis. thermofisher.comeijppr.com Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components interfere with the ionization of the target analyte in the mass spectrometer source. eijppr.comresearchgate.net This can lead to inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. cerilliant.comnih.gov Because this compound has nearly identical physicochemical properties and retention time to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. spectroscopyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to accurate and precise results. cerilliant.com

In addition to using an internal standard, several other strategies can be employed to reduce matrix effects:

Improved Sample Cleanup: More extensive cleanup procedures, such as those combining protein precipitation with SPE or liquid-liquid extraction, can remove a larger portion of the interfering matrix components. csic.eseijppr.com

Chromatographic Separation: Optimizing the chromatographic method to separate pyrimidifen from the regions where most matrix components elute (often the early part of the chromatogram) can significantly reduce ion suppression. eijppr.com

Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the method's sensitivity.

Quantification Techniques and Uncertainty Assessment

Accurate quantification and a thorough assessment of uncertainty are paramount in analytical measurements. The use of this compound facilitates robust quantification through techniques like isotope dilution mass spectrometry and allows for a clear determination of method sensitivity and reliability.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. wikipedia.orgamazon.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing an unknown quantity of the native analyte (Pyrimidifen). wikipedia.orgd-nb.info This mixture is then homogenized and subjected to analysis by mass spectrometry. osti.gov

The core of the IDMS method lies in the measurement of the altered isotopic ratio of the analyte after the addition of the labeled standard. wikipedia.orgd-nb.info Since the native and labeled compounds are chemically identical, they behave identically during sample preparation and analysis, including extraction, cleanup, and chromatographic separation. bioanalysis-zone.com Any losses of the analyte during these steps will be accompanied by a proportional loss of the internal standard. Consequently, the final measured isotope ratio of the spiked sample is used to calculate the initial concentration of the analyte, effectively compensating for procedural inefficiencies and matrix-induced signal suppression or enhancement. wikipedia.orgosti.gov This approach is considered a method of internal standardization and is highly regarded for its metrological standing. wikipedia.org

The application of IDMS using this compound is particularly valuable in the analysis of pesticide residues in complex environmental and food matrices. For instance, in the analysis of red wine, isotopically labeled internal standards, including those similar in principle to this compound, have been successfully used to mitigate matrix effects and ensure accurate quantification of various pesticides. nih.gov The robustness of IDMS allows it to be a definitive method in clinical chemistry and a primary method for the characterization of reference materials. d-nb.inforesearchgate.net

Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)

Principle Description
Analyte & Standard A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample containing the native analyte (Pyrimidifen). wikipedia.org
Homogenization The sample and the labeled standard are thoroughly mixed to ensure uniform distribution. osti.gov
Sample Preparation The mixture undergoes extraction, cleanup, and other preparatory steps. The labeled standard and native analyte behave identically. bioanalysis-zone.com
Mass Spectrometry The instrument measures the ratio of the native analyte to the isotopically labeled standard. osti.gov
Quantification The initial concentration of the analyte is calculated from the measured isotope ratio, compensating for any sample loss during preparation. d-nb.infoosti.gov

The construction of a reliable calibration curve is a fundamental step in most quantitative analytical methods. uknml.comlabmanager.com A calibration curve establishes the relationship between the instrumental response and the concentration of an analyte. uknml.com When using an internal standard like this compound, the calibration curve is typically generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte in a series of calibration standards. youtube.com This ratio-based approach helps to correct for variations in injection volume and instrument response. cerilliant.com

To accurately reflect the influence of the sample matrix, matrix-matched calibration curves or spiked calibration curves are often employed. ijcce.ac.ir This involves preparing the calibration standards in a blank matrix that is similar in composition to the samples being analyzed. ijcce.ac.ir This practice is crucial for minimizing matrix-related errors in the final quantification. ijcce.ac.ir The linearity of the calibration curve is assessed by the correlation coefficient (r²), which should ideally be close to 1. nih.govijcce.ac.ir

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. d-nb.infovdi.de The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. vdi.de The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. d-nb.infovdi.de These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response of blank samples. d-nb.inforesearchgate.net In methods employing internal standards, the LOD and LOQ are determined for the entire analytical procedure, taking into account the sample preparation and instrumental analysis steps. d-nb.infousgs.gov For example, in the analysis of pesticides in water and sediment, method detection limits have been reported in the nanogram per liter (ng/L) and microgram per kilogram (µg/kg) range. usgs.gov

Table 2: Example of Calibration Data for Pesticide Analysis

Analyte Concentration (ng/mL) Analyte Peak Area Internal Standard Peak Area Response Ratio (Analyte/IS)
0.5 1,250 50,000 0.025
1.0 2,480 49,500 0.050
5.0 12,600 50,500 0.250
10.0 25,200 50,100 0.503
25.0 63,000 49,800 1.265
50.0 125,500 50,200 2.500

Inter-Laboratory Comparison and Proficiency Testing for this compound Analysis

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential components of quality assurance in analytical laboratories. fapas.comnist.gov These programs allow laboratories to assess their analytical performance against that of their peers and to demonstrate the reliability of their data. researchgate.netdemarcheiso17025.com Participation in such schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. fapas.comdemarcheiso17025.com

In the context of this compound analysis, an ILC would involve multiple laboratories analyzing the same set of samples containing known, but undisclosed to the participants, concentrations of Pyrimidifen. The use of this compound as an internal standard would be a key part of the prescribed analytical method to ensure consistency and comparability of results. The performance of each laboratory is typically evaluated using statistical measures such as the z-score, which indicates how far a laboratory's result deviates from the consensus value. researchgate.net

Proficiency tests for pesticide residue analysis in food and feed are regularly organized to ensure the quality and comparability of monitoring data across different laboratories. eurl-pesticides.eu These tests often involve the analysis of a test item, which is a real food or feed commodity intentionally treated with a range of pesticides. eurl-pesticides.eu Laboratories are required to identify and quantify the pesticides present. The use of appropriate internal standards, such as this compound for the analysis of Pyrimidifen, is highly recommended to achieve accurate results, especially when dealing with potential maximum residue limit (MRL) violations. eurl-pesticides.eudemarcheiso17025.com The results of these tests provide valuable feedback to participating laboratories on their performance and help to identify any potential analytical issues that need to be addressed. demarcheiso17025.com The stability and homogeneity of the test materials are rigorously checked by the organizers to ensure the validity of the comparison. eurl-pesticides.euseedtest.org

Environmental Fate and Transport Dynamics of Pyrimidifen Traced Via Pyrimidifen D5

Degradation Pathways and Kinetics in Environmental Compartments

The persistence of a pesticide is determined by the rate at which it is broken down by chemical (abiotic) and biological (biotic) processes. orst.edu The time it takes for half of the initial amount of a pesticide to degrade is known as its half-life, a key metric in environmental fate studies. orst.edu Degradation kinetics for pesticides are influenced by numerous factors, including temperature, moisture, pH, and microbial activity. mdpi.comdtu.dk

Hydrolysis is a chemical process where water molecules break down a compound. orst.edu The rate of hydrolysis is often dependent on the pH of the water and the temperature. mdpi.com For many pesticides, this is a significant abiotic degradation pathway in aqueous environments.

Photolysis , or photodegradation, is the breakdown of chemicals by light energy, particularly ultraviolet (UV) radiation from sunlight. orst.edunih.gov This process can occur on soil surfaces, in water, or in the atmosphere. Photodegradation can proceed through direct photolysis, where the pesticide molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation of the pesticide. nih.gov The transformation of pesticides via photolysis can lead to various structural changes, including dehalogenation, oxidation, and cleavage of chemical bonds, resulting in the formation of different transformation products. nih.gov

While these processes are fundamental to the degradation of all pesticides, specific studies detailing the hydrolysis and photolysis kinetics and identifying the precise transformation products for Pyrimidifen (B132436) are not extensively available in publicly accessible scientific literature. However, the pyrimidine (B1678525) chemical class, to which Pyrimidifen belongs, is known to undergo these degradation pathways. epa.govbeyondpesticides.orgnih.gov For example, studies on other complex molecules show that the primary transformation reaction during photolysis is often the hydrolysis of key functional groups, such as the β‑lactam ring in certain antibiotics. nih.gov

The primary mechanism for the breakdown of many pesticides in soil and water is microbial degradation. mdpi.comnih.gov A diverse community of microorganisms, including bacteria, fungi, and algae, possess the enzymatic capabilities to break down complex organic molecules like Pyrimidifen. nih.govwseas.com These microbes can use the pesticide as a source of carbon and energy, transforming it into simpler, less toxic compounds through a process called biotransformation. wseas.comnih.gov

Key biotransformation pathways include:

Oxidation: The introduction of oxygen atoms into the pesticide molecule, often catalyzed by enzymes like monooxygenases and dioxygenases. wseas.com

Hydrolysis: The enzymatic cleavage of bonds (such as ester or amide linkages) with the addition of water. wseas.com

Reduction: The addition of electrons to the molecule, which is more common in anaerobic (oxygen-deficient) conditions.

These enzymatic reactions typically occur in phases. Phase I reactions introduce polar functional groups, and Phase II reactions conjugate the molecule with endogenous substances to make it more water-soluble and easier to excrete. nih.gov The rate and extent of microbial degradation are highly dependent on soil and water conditions, including temperature, pH, moisture, oxygen availability, and organic matter content, which affect microbial populations and their metabolic rates. wseas.com

While microbial degradation is a recognized pathway for pyrimidine-based pesticides, detailed biotransformation pathways and specific metabolites for Pyrimidifen are not well-documented in the available literature.

Volatilization is the process by which a substance evaporates from soil or plant surfaces into the atmosphere. researchgate.net This process is a significant dissipation pathway for many pesticides and is governed by the compound's physicochemical properties—primarily its vapor pressure and its Henry's Law constant—as well as environmental factors like temperature, soil moisture, and air movement. orst.eduresearchgate.net Pesticides with higher vapor pressure tend to volatilize more readily.

Once in the atmosphere, pesticides can be transported over short or long distances, a phenomenon known as atmospheric transport . nih.govresearchgate.net This can lead to the contamination of remote ecosystems far from the application site. nih.gov The distance a pesticide can travel depends on its chemical stability in the air and how it partitions between the gas and particle phases. nih.govnih.gov Degradation in the atmosphere, primarily through reactions with hydroxyl radicals (•OH), determines the atmospheric half-life of the compound. nih.gov

Most currently used pesticides are considered semi-volatile organic compounds (SVOCs) that can enter the atmosphere through spray drift or volatilization. nih.gov Research suggests that the potential for long-range atmospheric transport of many modern pesticides may be underestimated. nih.gov Specific research quantifying the volatilization rates and atmospheric transport potential for Pyrimidifen is limited in the reviewed literature.

Adsorption, Desorption, and Leaching Behavior in Soil Matrices

The movement of Pyrimidifen within the soil is governed by its interaction with soil particles, a process dominated by adsorption and desorption. researchgate.net These processes, in turn, dictate the compound's potential for leaching into groundwater. nih.gov

Adsorption is the binding of a chemical to the surface of soil particles. The strength of this binding is a key factor in determining a pesticide's mobility. ucanr.edu A primary determinant of adsorption for non-ionic organic pesticides like Pyrimidifen is the soil's organic carbon content. chemsafetypro.com To standardize the adsorption potential across different soil types, the soil adsorption coefficient (Koc) is used. chemsafetypro.comepa.gov

The Koc is calculated by normalizing the soil-water partition coefficient (Kd) for the percentage of organic carbon in the soil. chemsafetypro.com

High Koc values indicate strong adsorption to soil particles and organic matter, resulting in low mobility and a reduced risk of leaching. ucanr.educhemsafetypro.com

Low Koc values suggest weak adsorption, meaning the compound is more likely to remain dissolved in soil water and be mobile, posing a greater potential to leach into groundwater. ucanr.educhemsafetypro.com

The main factors influencing the Koc value for a given pesticide include its chemical structure and properties, as well as soil characteristics such as organic matter content, clay content and type, and pH. researchgate.net For many pesticides, a strong positive correlation exists between adsorption and the soil's organic matter and clay content. researchgate.netmdpi.com

Table 1: Mobility Classification Based on Soil Adsorption Coefficient (Koc)

Koc Value Mobility Class Leaching Potential
< 50 Very High High
50 - 150 High High
150 - 500 Moderate Moderate
500 - 2000 Low Low
2000 - 5000 Slight Very Low
> 5000 Immobile Very Low

This table provides a general classification for pesticide mobility in soil based on Koc values.

Understanding and predicting the movement of solutes like Pyrimidifen through porous media such as soil is crucial for environmental risk assessment. nih.gov Mathematical models are used to simulate this transport, integrating various physical and chemical processes. nih.gov

These models use key input parameters, including the soil adsorption coefficient (Koc) and degradation half-life, to predict the concentration and movement of a pesticide through the soil profile over time. nih.gov The transport process in porous media is complex, influenced by the interplay between advection (movement with the bulk flow of water) and diffusion/dispersion (spreading of the solute due to concentration gradients and variable flow paths within the soil pores). nih.govnih.gov

The adsorption-desorption behavior, as quantified by the Koc, is a critical input for these models as it determines how the pesticide is partitioned between the mobile (dissolved in water) and immobile (bound to soil) phases. nih.gov Models can range from simple empirical equations to complex numerical simulations that account for the heterogeneous nature of soil and transient water flow. nih.govnih.gov While no specific transport modeling results for Pyrimidifen were found, the established frameworks for pesticide transport in porous media are directly applicable to assessing its potential mobility and leaching risk once the necessary input parameters (Koc, degradation rates) are determined.

Bioaccumulation and Bioconcentration in Environmental Receptor Organisms (non-target biota)

No specific studies on the bioaccumulation or bioconcentration of Pyrimidifen in non-target organisms were found in the available scientific literature. Research tracing the compound using Pyrimidifen-d5 appears to be unpublished or not publicly accessible.

Uptake and Distribution in Aquatic and Terrestrial Organisms

Information regarding the uptake and distribution of Pyrimidifen in either aquatic or terrestrial organisms is not available in the reviewed literature. Without such studies, it is impossible to detail the processes by which this compound is absorbed, distributed, and potentially stored in the tissues of environmental receptors.

Trophic Transfer Potential within Ecosystems

There is no available research that investigates the trophic transfer or biomagnification potential of Pyrimidifen. The movement and potential concentration of this compound through food webs have not been documented, leaving a critical knowledge gap in its ecological risk profile.

Persistence and Long-Range Environmental Distribution Modeling

While comprehensive modeling data is absent, some information on the persistence of Pyrimidifen in the soil has been reported.

According to data from the University of Hertfordshire's Agriculture & Environment Research Unit (AERU), Pyrimidifen is considered to be non-persistent in soil. herts.ac.uk The typical field soil degradation half-life (DT₅₀) is approximately 7 days. herts.ac.uk This relatively short half-life suggests that the compound is likely to be broken down by microbial or other degradation processes in the terrestrial environment. However, it is important to note that data for its persistence in other environmental compartments, such as water and sediment, are not available. herts.ac.uk

No studies modeling the long-range environmental distribution of Pyrimidifen were identified. Such models are crucial for understanding the potential for a chemical to travel far from its point of application and impact remote ecosystems. The lack of this information makes it difficult to assess the broader environmental reach of this insecticide.

Biotransformation and Metabolic Pathways of Pyrimidifen in Non Human Organisms Utilizing Pyrimidifen D5 As a Tracer

In Vitro Metabolic Studies in Isolated Systems.ebi.ac.uknih.govdoi.orgmdpi.com

In vitro systems are instrumental in elucidating the primary metabolic reactions a compound undergoes, free from the complexities of a whole organism. These controlled environments allow for the precise study of enzymatic processes.

Hepatic Microsomal Metabolism in Mammalian and Avian Models (non-human focus).ebi.ac.uk

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. dls.com In vitro studies with hepatic microsomes from various non-human mammalian and avian species are fundamental to predicting in vivo hepatic clearance and understanding species-specific metabolic profiles. dls.comnih.govevotec.com

When Pyrimidifen-d5 is incubated with hepatic microsomes from species such as rats or various bird species, the primary metabolic reactions observed are typically oxidation and hydrolysis. The use of a deuterated tracer allows for the clear distinction between the parent compound and its metabolites via mass spectrometry.

Key metabolic transformations anticipated in hepatic microsomal assays include:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the pyrimidine (B1678525) ring or the phenoxybenzyl moiety. This is a common phase I reaction catalyzed by CYP450 enzymes.

O-dealkylation: The removal of alkyl groups from the ether linkages.

Ester-Hydrolysis: Cleavage of the ester bond, a significant detoxification pathway for many pyrethroid-like insecticides. frontiersin.org

The rate of metabolism can vary significantly between species. For instance, rat hepatic microsomes often exhibit higher intrinsic clearance rates for pyrethroid-like compounds compared to human microsomes, indicating more rapid metabolism. nih.gov Such comparative studies are vital for extrapolating toxicological data across species.

Table 1: Hypothetical Major Metabolites of Pyrimidifen (B132436) Identified in Non-Human Hepatic Microsomal Assays Using this compound Tracer

Metabolite IDProposed Structure/ModificationAnalytical Confirmation via this compound
M1Hydroxylated PyrimidifenMass shift corresponding to the addition of an oxygen atom, while retaining the deuterium (B1214612) label.
M2O-dealkylated PyrimidifenMass shift corresponding to the loss of an alkyl group, with the deuterium label intact on the core structure.
M3Cleaved phenoxybenzyl moietyDetection of the deuterated pyrimidine-containing fragment and the non-labeled phenoxybenzyl alcohol or acid.

Plant Cell Culture Metabolism and Metabolite Identification.nih.govdoi.org

Plant cell suspension cultures provide a sterile, controlled system to investigate how plants metabolize pesticides. mdpi.com This is essential for understanding pesticide persistence, residue formation in crops, and potential phytotoxicity. By introducing this compound to plant cell cultures (e.g., from crop species or model plants like Arabidopsis thaliana), researchers can track its uptake and transformation. kuvempu.ac.infao.org

Metabolic pathways in plant cells often involve:

Glycosylation: The attachment of sugar moieties (like glucose) to the parent compound or its phase I metabolites. This increases water solubility and facilitates sequestration into vacuoles.

Conjugation: Formation of conjugates with amino acids or glutathione (B108866).

Hydroxylation and Oxidation: Similar to mammalian systems, plants possess enzymes that can hydroxylate and oxidize xenobiotics.

The use of this compound would enable the unambiguous identification of these conjugated metabolites, which can be challenging to detect without isotopic labeling due to their complex nature and the intricate matrix of plant extracts. doi.org

Fungal and Bacterial Biotransformation Pathways.nih.govdoi.org

Microorganisms play a critical role in the environmental degradation of pesticides. frontiersin.orgnih.gov Studies using pure or mixed cultures of fungi and bacteria are key to identifying the microorganisms capable of breaking down Pyrimidifen and the biochemical pathways involved. nih.gov

Inoculating a culture medium containing this compound with specific microbial strains allows for the monitoring of the parent compound's disappearance and the appearance of deuterated metabolites over time. Common microbial biotransformation reactions for pesticides include:

Hydrolysis: Many bacterial and fungal species produce esterases that can cleave the ester linkage in pyrethroid-like compounds, often as the initial step in degradation. frontiersin.orgnih.gov

Oxidation: Fungal cytochrome P450 systems are known to be involved in the oxidation of a wide range of xenobiotics. researchgate.net

Ring Cleavage: Some specialized microbes can break open the aromatic rings of the pesticide molecule, leading to its complete mineralization.

The identification of these microbial degradation pathways is fundamental for developing bioremediation strategies for contaminated soils and water.

In Vivo Metabolic Profiling in Model Organisms.ebi.ac.uk

In vivo studies provide a comprehensive picture of a compound's absorption, distribution, metabolism, and excretion (ADME) in a whole organism, integrating all physiological processes.

Excretion and Elimination Pathways in Laboratory Animals (e.g., rodents, fish, insects).ebi.ac.uk

Following administration of this compound to laboratory animals such as rats, the primary routes and rates of excretion are determined by analyzing urine, feces, and expired air over time. The presence of the deuterium label facilitates the detection and quantification of all drug-related material.

In Rodents: For many organic pesticides, the primary route of elimination in rodents is through the feces, often due to biliary excretion of metabolites, with a smaller fraction excreted in the urine. The rate of elimination is typically rapid, with the majority of the administered dose being excreted within a few days.

In Fish: The primary route of excretion for many waterborne contaminants in fish is via the gills and, to a lesser extent, in the urine and feces. Bioconcentration and elimination kinetics are key parameters studied in aquatic organisms.

In Insects: In target insect species, the metabolism and excretion of Pyrimidifen are critical determinants of its insecticidal activity. Rapid metabolism and excretion can lead to resistance.

Metabolite Identification and Quantification in Tissues and Biological Fluids.ebi.ac.uk

The use of this compound is invaluable for creating a metabolic map within the organism. After a defined period following administration, tissues (e.g., liver, kidney, fat, brain) and biological fluids (e.g., blood, plasma, bile) are collected and analyzed. mdpi.comnih.govplos.org

The deuterium label acts as a unique signature, allowing for the sensitive and specific detection of the parent compound and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). jku.atresearchgate.net This enables the creation of a detailed profile of where the compound and its metabolites accumulate and in what quantities.

Table 2: Illustrative In Vivo Distribution and Metabolite Profile of this compound in a Rodent Model

Tissue/FluidCompound DetectedRelative ConcentrationImplication
Liver This compound, M1-d5, M2-d5, M3-d5HighPrimary site of metabolism.
Fat This compoundModerate to HighPotential for bioaccumulation of the parent compound due to its lipophilicity.
Kidney M1-d5, M3-d5ModerateInvolved in the elimination of more polar metabolites.
Blood/Plasma This compound and various metabolitesVaries over timeReflects absorption, distribution, and elimination kinetics.
Urine M1-d5, M3-d5 (as conjugates)HighMajor excretion route for water-soluble metabolites.
Feces This compound, M2-d5HighExcretion of unabsorbed parent compound and metabolites eliminated via bile.

Through the systematic application of in vitro and in vivo studies, powerfully aided by isotopic tracers like this compound, a comprehensive understanding of the biotransformation and metabolic pathways of Pyrimidifen in non-human organisms can be achieved. This knowledge is fundamental for assessing its environmental fate and ensuring its safe and effective use.

Ecological Interactions and Effects on Non Target Organisms Academic Focus

Impact on Beneficial Arthropods and Pollinators

The application of broad-spectrum insecticides like Pyrimidifen (B132436) can inadvertently harm beneficial arthropods, which include crucial pollinators and natural predators of pests. interesjournals.orgisvsvegsci.in The indiscriminate use of such pesticides can lead to a decline in the biodiversity of these non-target species, disrupting essential ecosystem services like pollination and natural pest control. interesjournals.orgresearchgate.net The reduction of natural enemy populations can sometimes lead to a resurgence of the very pests the insecticide was meant to control. nih.gov

Sublethal Effects on Behavior and Reproduction

Beyond direct mortality, sublethal exposure to insecticides can have profound effects on the physiology and behavior of beneficial arthropods. researchgate.net Research on various insecticides has demonstrated a range of deleterious sublethal impacts. For instance, studies on neonicotinoids have shown that even low-level exposure can reduce successful mating in bumble bees by altering the chemical signals of both males and reproductive females. psu.edusciencedaily.com Such exposure can also negatively affect sperm viability in males and lipid storage in females, which is critical for reproduction and survival. psu.edusciencedaily.com

Sublethal doses are known to affect insect biochemistry, neurochemistry, development, and reproduction. mdpi.com Behavioral modifications are a significant consequence, with pesticides impairing mobility, feeding, and navigation. mdpi.com For example, some parasitic wasps exhibit restless behavior and disperse more widely after exposure, reducing their efficiency as predators. mdpi.com These subtle but critical changes can compromise the health and long-term viability of pollinator and natural enemy populations. nih.govresearchgate.net

Population Dynamics and Community Structure Alterations

The use of pesticides can significantly alter the structure and dynamics of arthropod communities. plantmicrobeinsect.com Insecticides can cause a decline in the populations of sensitive species, which may allow more tolerant species to increase due to reduced competition. wur.nl The primary cause of pest resurgence is often the reduction or elimination of natural predators and parasitoids by the applied insecticides. nih.gov

Effects on Aquatic Ecosystems and Organisms

Pesticides can enter aquatic ecosystems through runoff from agricultural fields, posing a significant risk to aquatic life. interesjournals.orgnih.gov Pyrimidifen belongs to a class of pesticides characterized as very highly toxic to fish and aquatic invertebrates on an acute basis. regulations.gov Chronic exposure can result in reduced growth and survival in freshwater fish and increased time to reproductive maturity for freshwater invertebrates. regulations.gov

Toxicity to Fish and Invertebrates (mechanistic studies)

The toxic action of Pyrimidifen and related compounds stems from the inhibition of mitochondrial complex I electron transport. regulations.gov This process specifically inhibits glutamate-dependent mitochondrial respiration in both vertebrate and invertebrate systems by blocking NADH:CoQ oxidoreductase activity. regulations.gov This disruption of cellular respiration can lead to a range of adverse outcomes, from impaired physiological functions to mortality. bhu.ac.in

While highly toxic, studies suggest that Pyrimidifen may be metabolized by both fish and invertebrates, which could prevent extensive bioaccumulation. regulations.gov However, exposure can still lead to significant impacts. For example, chronic exposure to related compounds has been shown to reduce the reproductive ability of aquatic oligochaetes. nih.gov In simulated field studies, initial decreases in the richness and abundance of some aquatic invertebrate species were observed following treatment, although recovery was noted after several months. regulations.gov

Organism TypeCompound ClassObserved Effects (Mechanistic Focus)Source
Freshwater FishMitochondrial Complex I InhibitorInhibition of glutamate-dependent mitochondrial respiration. Chronic exposure leads to reduced growth and survival. regulations.gov
Freshwater InvertebratesMitochondrial Complex I InhibitorInhibition of NADH:CoQ oxidoreductase activity. Chronic exposure leads to increased time to reproductive maturity. regulations.gov
Aquatic Oligochaete (Lumbriculus variegatus)Pyrethroid (neurotoxic)Reduced reproductive ability in chronic tests. nih.gov
Aquatic CrustaceansPyrethroidHigh acute toxicity, interfering with nerve signal propagation. researchgate.netagriculturejournals.cz

Algal Growth Inhibition and Photosynthetic Pathway Disruption

Pesticides can also impact primary producers in aquatic ecosystems, such as algae. marciastoppesticidi.it Studies on various pesticides have shown that they can induce oxidative stress, alter cell morphology, and disrupt the photosynthetic apparatus in microalgae. e-algae.org The inhibition of photosynthesis is a key mechanism of toxicity. e-algae.orgconicet.gov.ar For example, some pyrethroid formulations have been shown to significantly inhibit algal growth and photosynthetic rates. conicet.gov.ar This disruption can be caused by interference with photosynthetic genes or damage to the cellular structures involved in photosynthesis. e-algae.org

Interestingly, the interaction between algae and pesticides is complex. While high concentrations are toxic, some microalgae are capable of bioaccumulating and even biodegrading pesticides at sublethal concentrations, suggesting a potential role in bioremediation. e-algae.org However, the inhibition of algal growth can have cascading effects through the food web, as algae form the base of many aquatic food chains. wur.nl

Influence on Soil Microbial Communities and Biogeochemical Cycling

Soil health is fundamentally linked to the activity of its microbial communities, which drive essential biogeochemical cycles. mdpi.com Pesticides that contaminate soil can disrupt these delicate ecosystems by reducing microbial diversity and impairing critical functions like nutrient cycling. interesjournals.org

Soil microbes are the primary engines of decomposition and the cycling of carbon, nitrogen, and phosphorus. osti.govmdpi.com They break down organic matter, making nutrients available for plants and other organisms. mdpi.com The introduction of chemical stressors like pesticides can alter the composition of these microbial communities. frontiersin.orgnih.gov Such shifts can lead to changes in soil biogeochemistry. For instance, alterations in microbial populations can affect the rates of soil respiration and the activity of enzymes crucial for breaking down organic material, potentially impacting soil carbon storage and nutrient availability. frontiersin.orgnih.gov A disruption in these processes not only affects soil fertility and plant growth but can also have broader implications for ecosystem stability and resilience. researchgate.net

Soil Respiration and Enzyme Activity Changes

Soil Respiration:

Soil respiration is the flux of carbon dioxide (CO2) from the soil surface to the atmosphere, originating from the respiration of soil organisms and plant roots. It is a key indicator of the soil's biological activity and its capacity to sustain plant growth. soilquality.orgnih.gov The application of pesticides can disrupt this process. Studies have shown that soils not treated with pesticides generally exhibit higher respiration values compared to treated soils. researchgate.net For instance, one study observed that untreated soils had peak respiration rates of 272.8 mg of CO2 kg of soil⁻¹ h⁻¹ in autumn and 941.6 mg of CO2 kg of soil⁻¹ h⁻¹ in spring, whereas soils treated with a pesticide showed maximums of only 214.13 mg of CO2 kg of soil⁻¹ h⁻¹ and 272.8 mg of CO2 kg of soil⁻¹ h⁻¹ during the same respective seasons. researchgate.net A reduction in soil respiration suggests that properties conducive to this activity, such as available nitrogen and moisture, may be limiting the metabolic processes of soil biota. soilquality.org This can lead to a slower release of nutrients from soil organic matter, impacting plant nutrition and root respiration. soilquality.org

Soil Enzyme Activity:

Soil enzymes are vital catalysts in the decomposition of organic matter and the cycling of nutrients like carbon, nitrogen, and phosphorus. researchgate.net The activity of these enzymes is a sensitive indicator of soil health and can be significantly affected by the presence of pesticides. researchgate.netconnectjournals.com

Table 1: Impact of Selected Insecticides on Soil Enzyme Activity

Enzyme Effect of Insecticide Application Reference
Dehydrogenase Generally inhibited; activity decreased with higher concentrations. researchgate.netconnectjournals.com
Phosphatase Inhibition often recorded compared to control plots. connectjournals.com
Urease Activity decreased with higher insecticide concentrations. connectjournals.com
Cellulase Some studies report stimulation of activity. researchgate.net
Aryl-sulfatase Many studies report no significant response. researchgate.net

This table provides an interactive overview of the general effects of insecticides on key soil enzymes based on available research. The specific impact can vary depending on the insecticide and environmental conditions.

Nitrogen Fixation and Nutrient Cycling Perturbations

Pesticides can interfere with essential biogeochemical cycles, particularly the nitrogen cycle, which is fundamental for plant growth and ecosystem productivity. europa.eunih.gov

Nitrogen Fixation:

Biological nitrogen fixation is a critical process where certain soil bacteria, such as Rhizobium, convert atmospheric nitrogen into a form usable by plants. europa.euwur.nl This symbiotic relationship is especially important for leguminous crops. wur.nlmdpi.com The application of pesticides can potentially disrupt this process. While direct studies on Pyrimidifen's effect on nitrogen-fixing bacteria are limited, the broader class of pyrimidinamine insecticides has been noted in contexts discussing impacts on soil environments. googleapis.comepo.org The health of the soil microbial community is paramount for effective nitrogen fixation, and any toxic effects from pesticides on these microorganisms could impair this vital function. nih.govnih.gov

Nutrient Cycling:

The cycling of nutrients in the soil is a complex process driven by a diverse community of microorganisms. saskoer.ca These organisms are responsible for the decomposition of organic matter and the transformation of nutrients into plant-available forms. europa.eusaskoer.ca The introduction of pesticides can alter the composition and activity of these microbial communities, thereby affecting nutrient cycling. nih.gov

For example, studies on various pesticides have shown significant impacts on the microbial communities involved in the nitrogen cycle. nih.gov Fungicides and some insecticides have been observed to reduce potential nitrification and the activity of enzymes involved in nitrogen mineralization in certain soil types. nih.gov The effects are often soil-specific and can be independent of the applied dose. nih.gov Perturbations in these microbial communities can lead to imbalances in nutrient availability, potentially affecting plant health and ecosystem stability. nih.gov

Table 2: Potential Effects of Pesticides on Nitrogen Cycle Processes

Process Mediating Organisms Potential Pesticide Impact Reference
Nitrogen Fixation Nitrogen-fixing bacteria (e.g., Rhizobium) Disruption of symbiotic relationships, inhibition of bacterial growth. wur.nlmdpi.com
Nitrification Nitrifying bacteria and archaea Reduction in potential nitrification, shifts in community composition. nih.gov
Mineralization Decomposing microorganisms Inhibition of enzymes involved in the release of nitrogen from organic matter. nih.gov

This interactive table outlines the potential perturbations to key nitrogen cycle processes due to pesticide application, based on general ecotoxicological findings.

Avian and Mammalian Wildlife Exposure and Potential for Sub-Organismal Effects (non-human, non-clinical)

The use of pesticides in agricultural landscapes can lead to the exposure of non-target wildlife, including birds and mammals, with the potential for adverse effects at the sub-organismal level. nwf.orgfidra.org.uk

Avian Exposure and Effects:

Birds can be exposed to pesticides through various routes, including direct contact with sprays, consumption of contaminated food (insects, seeds, vegetation), and preening of feathers that have come into contact with pesticide residues. nih.gov Pyrimidifen is characterized as practically non-toxic to birds on an acute oral basis but slightly toxic on a subacute dietary basis. regulations.gov However, chronic exposure to some related compounds has been shown to result in decreased egg production in birds. regulations.gov

The acute toxicity of pesticides to birds can vary significantly between species. nih.govresearchgate.net For Pyrimidifen, an acute oral LD₅₀ value of >2000 mg/kg has been reported for Mallard ducks, indicating low acute toxicity. researchgate.net However, it is crucial to consider that sub-lethal effects can still have significant impacts on bird populations.

Mammalian Wildlife Exposure and Effects:

Mammals in agricultural environments can be exposed to pesticides through the ingestion of contaminated food and water, as well as through their skin. nwf.orgfrontiersin.org Pyrimidifen is classified as moderately toxic to mammals on an acute oral exposure basis. regulations.gov Chronic exposure to related compounds has been linked to decreased survival and growth in mammals. regulations.gov

Table 3: Reported Acute Toxicity of Pyrimidifen to Avian and Mammalian Species

Species Exposure Route Toxicity Value (LD₅₀) Toxicity Classification Reference
Mallard duck (Anas platyrhynchos) Acute Oral >2000 mg/kg Practically Non-toxic researchgate.net
Rat Acute Oral - Moderately Toxic regulations.gov

This interactive table summarizes the available acute toxicity data for Pyrimidifen in representative avian and mammalian species. LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Molecular Mechanisms of Action and Resistance Development of Pyrimidifen Academic Perspective

Target Site Identification and Elucidation

Pyrimidifen (B132436) is categorized as a Mitochondrial Electron Transport Inhibitor (METI). irac-online.org Its primary mode of action is the disruption of cellular respiration, a fundamental process for energy production in living organisms. herts.ac.ukherts.ac.uk

Mitochondrial Electron Transport Chain Inhibition (Site I or II)

Pyrimidifen specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. irac-online.orgwikipedia.orgnih.gov This complex is the first and largest of the five complexes involved in oxidative phosphorylation. wikipedia.org By inhibiting Complex I, Pyrimidifen effectively blocks the transfer of electrons from NADH to coenzyme Q10. wikipedia.org This disruption halts the entire electron flow through the transport chain, a critical step in the generation of a proton gradient across the inner mitochondrial membrane. wikipedia.orgnih.gov This mechanism places Pyrimidifen in the IRAC (Insecticide Resistance Action Committee) Group 21A, alongside other METI acaricides and insecticides like Fenazaquin, Fenpyroximate, Pyridaben (B1679940), Tebufenpyrad, and Tolfenpyrad. wikipedia.orgirac-online.org

Receptor Binding Studies and Ligand-Target Interactions

The binding of Pyrimidifen to Complex I is a key aspect of its inhibitory action. While detailed receptor binding studies specifically for Pyrimidifen-d5 are not extensively available in public literature, research on related compounds and the general class of METI insecticides provides significant insights. Studies on similar Complex I inhibitors have identified specific binding sites within the complex. jst.go.jpnih.gov The pyrimidine (B1678525) moiety linked by an amine bond in Pyrimidifen's structure is suggested to be crucial for its strong binding to the target molecule within mitochondrial complex I. jst.go.jp The lipophilic side chain also plays a role in its interaction with the enzyme complex. jst.go.jp

Enzyme Kinetics and Inhibition Studies at the Molecular Level

Enzyme kinetics studies are fundamental to understanding the nature of enzyme inhibition. wikipedia.orgmhmedical.com In the context of Pyrimidifen, these studies would focus on its interaction with NADH:ubiquinone oxidoreductase (Complex I). The inhibition of this enzyme disrupts the normal catalytic cycle, which involves the oxidation of NADH and the reduction of ubiquinone. wikipedia.org This leads to a decrease in the maximum velocity (Vmax) of the reaction and can affect the Michaelis constant (Km), depending on the precise nature of the inhibition (competitive, non-competitive, or mixed). libretexts.org While specific kinetic parameters for this compound are not readily found, the consequence of its binding is a significant reduction in the catalytic efficiency of Complex I. irac-online.orgnih.gov

Biochemical and Physiological Disturbances

The inhibition of the mitochondrial electron transport chain by Pyrimidifen sets off a cascade of detrimental biochemical and physiological events within the cell.

Cellular Respiration and ATP Production Impairment

The primary and most immediate consequence of Complex I inhibition is the severe impairment of cellular respiration. irac-online.org The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane, which is essential for establishing the proton-motive force. wikipedia.orgnih.gov This force drives the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, by ATP synthase (Complex V). fondazionetelethon.itfondazionetelethon.it Consequently, the inhibition of Complex I by Pyrimidifen leads to a drastic reduction in ATP production. nih.govnih.gov This energy crisis affects numerous cellular processes that are dependent on ATP, ultimately leading to cellular dysfunction and death.

Oxidative Stress Induction and Antioxidant Response

Inhibition of the mitochondrial electron transport chain is a known trigger for the production of reactive oxygen species (ROS). stechnolock.comresearcherslinks.com When the electron flow is blocked at Complex I, electrons can leak from the stalled chain and react with molecular oxygen to form superoxide (B77818) anions (O2•−) and other ROS. researchgate.netnih.gov This leads to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defense systems. stechnolock.comnih.gov Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA. stechnolock.com In response, cells may upregulate their antioxidant defense mechanisms, such as superoxide dismutase (SOD), to try and mitigate the damage caused by the excess ROS. mdpi.com

Interactive Table of Research Findings

Parameter Observation Consequence References
Target Site Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)Inhibition of electron transport irac-online.orgwikipedia.orgnih.gov
Mechanism Blocks electron transfer from NADH to Coenzyme Q10Halts cellular respiration wikipedia.orgnih.govirac-online.org
Binding Pyrimidine moiety and lipophilic side chain interact with Complex IStrong inhibition of the enzyme jst.go.jp
Primary Effect Impairment of the proton-motive forceDrastic reduction in ATP synthesis nih.govnih.gov
Secondary Effect Electron leakage from Complex IIncreased production of Reactive Oxygen Species (ROS) researchgate.netnih.gov
Cellular State Oxidative StressDamage to lipids, proteins, and DNA stechnolock.comnih.gov

Resistance Mechanisms in Pest Populations

The sustained application of pyrimidifen and other METI-I acaricides has led to the evolution of resistance in various pest populations, compromising their field efficacy. irac-online.org Resistance is a heritable change in the sensitivity of a pest population, resulting from the selection of resistant individuals and the subsequent increase in the frequency of resistance genes. irac-online.org The primary mechanisms conferring resistance to pyrimidifen can be broadly categorized into three areas: modifications at the target site, enhanced metabolic breakdown of the compound, and behavioral changes that reduce exposure. ucanr.eduusda.gov

Target Site Mutations and Alterations

The primary molecular target for pyrimidifen is the mitochondrial complex I (NADH:ubiquinone oxidoreductase). irac-online.orgwikipedia.org Alterations in the protein subunits of this complex can reduce the binding affinity of pyrimidifen, thereby diminishing its inhibitory effect. pjoes.com This is a common mechanism of resistance for many pesticides. arizona.edu

Research has identified specific point mutations within the genes encoding subunits of complex I that are associated with resistance to METI-I acaricides. researchgate.net For instance, in the citrus red mite, Panonychus citri, and the two-spotted spider mite, Tetranychus urticae, a specific mutation, H92R, in the PSST subunit of mitochondrial complex I has been linked to resistance against pyridaben, a closely related METI-I acaricide. researchgate.net While direct studies on pyrimidifen-specific mutations are less common, the shared mode of action suggests that similar mutations could confer resistance to pyrimidifen as well. core.ac.ukfrontiersin.org The catalytic core of complex I, which includes subunits like PSST, ND1, and ND5, is a critical area where such resistance-conferring mutations are likely to occur. researchgate.net

Table 1: Documented Target Site Mutations Conferring Resistance to METI-I Acaricides

Pest Species Acaricide Subunit Mutation Reference
Panonychus citri Fenpyroximate, Pyridaben PSST H92R researchgate.net
Panonychus citri Fenpyroximate PSST A94V researchgate.net
Tetranychus urticae Pyridaben PSST H92R researchgate.net
Tetranychus urticae METI-I Acaricides - A55T researchgate.net

This table is interactive. Click on the headers to sort the data.

Enhanced Metabolic Detoxification (e.g., Esterases, P450s, GSTs)

Metabolic resistance is a prevalent mechanism where pests evolve the ability to detoxify or sequester pesticides at a faster rate. usda.gov This is often achieved through the overexpression or increased efficiency of detoxification enzymes. mdpi.com Three major enzyme families are primarily implicated in the metabolic detoxification of xenobiotics, including pyrimidifen: Cytochrome P450 monooxygenases (P450s), Carboxylesterases (CarEs), and Glutathione (B108866) S-transferases (GSTs). researchgate.netnih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial in the initial phase of detoxification, often catalyzing oxidative reactions that make the pesticide more water-soluble and easier to excrete. researchgate.net Increased P450 activity has been frequently associated with resistance to METI-I acaricides in species like Tetranychus urticae. researchgate.net Studies on Panonychus citri have also suggested that the upregulation of P450 genes may be linked to pyridaben resistance, a compound structurally and functionally similar to pyrimidifen. researchgate.net

Esterases (CarE): Carboxylesterases contribute to resistance by hydrolyzing ester linkages present in some pesticides, rendering them inactive. mdpi.com Elevated esterase activity has been identified as a resistance mechanism against various insecticides. nih.govmdpi.com

Glutathione S-transferases (GSTs): GSTs are phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics, facilitating their detoxification and excretion. mdpi.comnih.gov Increased GST activity can contribute to resistance against multiple insecticide classes. mdpi.com

The involvement of these enzyme systems can lead to a broad spectrum of cross-resistance, where resistance to one insecticide confers resistance to others, even those with different modes of action. irac-online.orgucanr.edu

Table 2: Enzyme Families Involved in Metabolic Resistance to Acaricides/Insecticides

Enzyme Family Function Pest Species Implicated Reference
Cytochrome P450s (P450s) Oxidation, hydroxylation Tetranychus urticae, Panonychus citri researchgate.netresearchgate.net
Carboxylesterases (CarEs) Hydrolysis Plutella xylostella, Frankliniella occidentalis mdpi.commdpi.com
Glutathione S-transferases (GSTs) Conjugation with glutathione Aedes aegypti, Phortica okadai mdpi.comnih.gov

This table is interactive. Click on the headers to sort the data.

Behavioral Resistance and Avoidance Strategies

Behavioral resistance is a defense mechanism where pests alter their behavior to avoid lethal contact with a pesticide. ucanr.eduusda.gov This can manifest in several ways, such as moving away from treated areas, reducing feeding activity on treated surfaces, or seeking refuge in untreated parts of the plant canopy. usda.gov For instance, some insects may move to the underside of a sprayed leaf or deeper into the crop to avoid exposure. usda.gov

While less documented specifically for pyrimidifen compared to target-site and metabolic resistance, behavioral avoidance is a recognized resistance strategy against various insecticide classes. usda.govfrontiersin.org Research on other pesticides has shown that insects can detect and actively avoid certain chemical compounds, a response that can be mediated by their olfactory system. frontiersin.org The development of such avoidance behaviors can significantly reduce the efficacy of a pesticide application. ucanr.edu

Cross-Resistance Patterns and Management Strategies in Research Settings

The development of resistance to pyrimidifen is often accompanied by cross-resistance to other acaricides, particularly those within the same mode of action group (METI-I inhibitors). irac-online.orgarizona.edu This means that pests resistant to pyrimidifen are likely to be resistant to other compounds like pyridaben, tebufenpyrad, and fenpyroximate, as they share the same molecular target. irac-online.orgresearchgate.net Cross-resistance can also occur between different chemical classes due to non-specific mechanisms like enhanced metabolic detoxification. irac-online.orgarizona.edu For example, elevated P450 activity can confer resistance to multiple classes of insecticides. paho.org

Effective insecticide resistance management (IRM) is crucial to prolong the utility of valuable compounds like pyrimidifen. irac-online.org A primary strategy recommended by research and organizations like the Insecticide Resistance Action Committee (IRAC) is the rotation of insecticides with different modes of action. irac-online.orgtamu.edu This approach prevents the continuous selection pressure from a single class of chemistry, thereby delaying the evolution of resistance. tamu.edu

Key research-based management strategies include:

Rotation of MoA: Alternating applications of pyrimidifen (IRAC Group 21A) with acaricides from different MoA groups. irac-online.org

Monitoring: Regularly monitoring pest populations for shifts in susceptibility to pyrimidifen and other acaricides. ucanr.edu

Integrated Pest Management (IPM): Incorporating non-chemical control methods to reduce reliance on acaricides and minimize selection pressure. tamu.educabidigitallibrary.org

Understanding the specific resistance mechanisms present in a pest population is critical for designing effective and sustainable control programs. irac-online.org

Emerging Research Perspectives & Future Directions for Pyrimidifen D5 Studies

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Pyrimidifen (B132436) Research

"Omics" technologies offer a holistic view of the biological perturbations caused by xenobiotics like Pyrimidifen. nih.govresearchgate.net By simultaneously measuring thousands of molecular changes, these approaches can identify novel biomarkers, clarify toxic mechanisms, and support more accurate risk assessments. researchgate.netnih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive framework for investigating the subtle and complex interactions between Pyrimidifen-d5 and biological systems. mdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, is a powerful tool for revealing how Pyrimidifen exposure alters gene expression. High-throughput sequencing methods like RNA-seq can identify genes and pathways that are upregulated or downregulated in response to the chemical. nih.gov This information provides critical insights into the molecular mechanisms of toxicity and resistance.

For instance, studies on other pesticides have shown significant shifts in the expression of genes related to detoxification, stress responses, and metabolic processes. nih.gov In target organisms like mites, exposure to acaricides has been shown to alter the expression of cytochrome P450s, glutathione (B108866) S-transferases, and carboxylesterases, which are all involved in detoxification. researchgate.net A similar approach applied to Pyrimidifen would likely reveal a distinct transcriptomic signature, highlighting the specific cellular responses to its mode of action as a mitochondrial complex I electron transport inhibitor. herts.ac.uk

Table 1: Potential Transcriptomic Responses to Pyrimidifen Exposure

Gene/Pathway Category Predicted Response Biological Implication
Detoxification Enzymes (e.g., P450s, GSTs) Upregulation Increased metabolic breakdown of the compound, potential mechanism for resistance.
Oxidative Stress Response Upregulation Cellular defense against reactive oxygen species generated by mitochondrial disruption.
Mitochondrial Function & Energy Metabolism Downregulation Direct consequence of Complex I inhibition, leading to reduced ATP production.

Proteomics complements transcriptomics by directly analyzing changes in protein expression and post-translational modifications. researchgate.net Since proteins are the functional molecules in a cell, proteomic profiling can provide a more direct picture of the biochemical pathways affected by Pyrimidifen. rsc.org Techniques like tandem mass tag-based quantitative proteomics can identify and quantify thousands of proteins simultaneously, revealing the cellular machinery's response to the compound. nih.gov

In the context of Pyrimidifen, proteomic studies would be expected to show alterations in proteins that constitute the mitochondrial electron transport chain. Furthermore, downstream effects on pathways reliant on cellular energy, such as protein synthesis and cell cycle regulation, could be precisely mapped. nih.gov This approach allows researchers to move from a list of affected genes to a functional understanding of the toxicological pathways. rsc.orgresearchgate.net

Untargeted metabolomics aims to capture a global snapshot of all small-molecule metabolites within a biological system. technologynetworks.com This technique is particularly valuable for discovering novel biomarkers of exposure and effect, as the metabolome is a direct reflection of the organism's phenotype at a specific moment. mdpi.com By comparing the metabolic profiles of Pyrimidifen-exposed and unexposed individuals or environments, scientists can identify unique metabolic fingerprints. nih.gov

This high-throughput approach can detect thousands of molecular features, which can then be identified using databases and advanced analytical techniques. researchgate.netnih.gov For Pyrimidifen, this could lead to the discovery of specific breakdown products or endogenous metabolites whose levels change predictably upon exposure. nih.gov Such biomarkers would be invaluable for monitoring environmental contamination and assessing biological exposure in non-target organisms. technologynetworks.commdpi.com

Advanced Modeling and Predictive Tools in Environmental Fate Assessment

Predicting the environmental fate of pesticides is crucial for risk assessment. rsc.org Advanced computational models are becoming indispensable tools for simulating how compounds like Pyrimidifen behave in complex ecosystems, offering faster and more cost-effective alternatives to traditional laboratory studies.

Machine learning (ML) models can analyze large datasets to predict the degradation kinetics of chemical compounds in various environmental compartments. nih.gov By training algorithms on existing data regarding the physicochemical properties of pesticides and their observed degradation rates, ML can forecast the persistence of new or less-studied compounds like Pyrimidifen. arxiv.org These quantitative structure-property relationship (QSPR) models are powerful tools for estimating environmental half-lives in soil and water. arxiv.orgresearchgate.net

For example, models could be developed to predict Pyrimidifen's degradation half-life based on factors like soil organic matter content, pH, temperature, and microbial activity. This approach can significantly accelerate the environmental risk assessment process by prioritizing substances that are predicted to be more persistent.

Table 2: Application of Machine Learning in Predicting Degradation

Model Type Input Data Predicted Output Significance for Pyrimidifen
Random Forest Molecular descriptors, soil properties, climate data Degradation rate constant (k) Rapidly estimates persistence across diverse agricultural scenarios.
Neural Networks Spectroscopic data, chemical structure Half-life (t½) in water Predicts fate in aquatic systems, crucial for assessing risk to aquatic life.

High-throughput screening (HTS) employs automated, in vitro assays to rapidly test the biological activity of thousands of chemicals. nih.govnih.gov Originally developed for drug discovery, HTS is now being adapted for environmental toxicology to screen chemicals for potential hazards. researchgate.net This approach can be used to evaluate the effects of Pyrimidifen on a wide range of biological pathways in various organisms at a fraction of the cost and time of traditional animal testing. nih.govdtu.dk

By exposing cell lines or microorganisms to Pyrimidifen in multi-well plates, researchers can quickly identify potential modes of action, such as cytotoxicity, genotoxicity, or endocrine disruption. researchgate.net The data generated from HTS can be used to prioritize chemicals for more in-depth testing and to build predictive models for risk assessment, aligning with the 21st-century vision for toxicity testing that reduces reliance on animal studies. nih.govnih.gov

Green Chemistry Principles in Pyrimidifen Analogue Design and Synthesis (academic, not industrial)

The design and synthesis of analogues of Pyrimidifen are increasingly guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.injmaterenvironsci.com This academic pursuit focuses on developing synthetic routes that are more sustainable, efficient, and safer than traditional methods. rasayanjournal.co.in Historically, the synthesis of pyrimidine (B1678525) derivatives, the core structure of Pyrimidifen, often involved hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in Green chemistry offers a framework to mitigate these issues through innovative and eco-friendly approaches. jmaterenvironsci.com

The core tenets of green chemistry are systematically applied to the synthesis of pyrimidine-based compounds. nih.gov These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. nih.govnih.gov Further principles include designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization steps, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherent safety to prevent accidents. nih.govnih.gov

Several modern techniques that align with green chemistry principles are being explored for the synthesis of pyrimidine structures. rasayanjournal.co.in These methods often result in higher yields, reduced reaction times, and simplified product purification, contributing to both environmental and economic benefits. rasayanjournal.co.in

Key Green Synthetic Strategies for Pyrimidine Analogues:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a final product, which incorporates most or all of the atoms of the starting materials. rasayanjournal.co.inresearchgate.net This approach enhances atom economy and reduces waste by minimizing the number of synthetic steps and purification processes. jchemrev.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. rasayanjournal.co.in This technique can also improve product yields and purity. jchemrev.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields. rasayanjournal.co.in It is another energy-efficient method that can often be performed under milder conditions than traditional techniques.

Solvent-Free and Aqueous Media Reactions: Conducting reactions without a solvent or in water is a cornerstone of green synthesis. jmaterenvironsci.comresearchgate.net This eliminates the use of volatile and often toxic organic solvents, which are a major source of chemical waste and pollution. dokumen.pub

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is preferred over stoichiometric reagents because they are required in smaller amounts and can be recycled, thus reducing waste. rasayanjournal.co.innih.gov Nanocatalysts and biocatalysis are also being explored to improve reaction efficiency and sustainability. jchemrev.compowertechjournal.com

Mechanochemical Synthesis (Grindstone Chemistry): This solvent-free technique involves grinding solid reactants together, often with a catalyst, to initiate a chemical reaction. researchgate.netresearchgate.net It is highly efficient, minimizes waste, and avoids the hazards associated with solvents. researchgate.net

The table below summarizes various green chemistry approaches applicable to the synthesis of pyrimidine analogues, highlighting their primary benefits.

Green Chemistry TechniquePrinciple(s) AppliedKey Advantages
Multicomponent ReactionsAtom Economy, Waste PreventionHigh efficiency, reduced steps, minimal waste. rasayanjournal.co.injchemrev.com
Microwave-Assisted SynthesisDesign for Energy EfficiencyFaster reactions, higher yields, reduced energy use. rasayanjournal.co.injchemrev.com
Ultrasound-Assisted SynthesisDesign for Energy EfficiencyEnhanced reaction rates, milder conditions. rasayanjournal.co.in
Solvent-Free SynthesisSafer Solvents & Auxiliaries, Waste PreventionEliminates solvent waste, reduces toxicity and hazards. researchgate.netdokumen.pub
Use of Greener Solvents (e.g., Water, Ionic Liquids)Safer Solvents & AuxiliariesReduced environmental impact and toxicity. rasayanjournal.co.injmaterenvironsci.com
Catalysis (e.g., Nanocatalysts, Biocatalysis)Catalysis, Waste PreventionHigh selectivity, reusability, reduced waste. jchemrev.compowertechjournal.com
Mechanochemical SynthesisWaste Prevention, Safer SolventsAvoids solvents, high efficiency, simple procedure. researchgate.netresearchgate.net

Role of this compound in Understanding Global Contaminant Dynamics

This compound, as a deuterated analogue of the pesticide Pyrimidifen, plays a critical role in the accurate monitoring and quantification of environmental contaminants. While direct studies on this compound's role in global contaminant dynamics are not prevalent, its function can be understood from the well-established use of other deuterated compounds as internal standards in environmental analysis. nih.govusgs.gov

The widespread application of pesticides has led to concerns about their transport and persistence in the environment, contaminating water and soil ecosystems. usgs.govnih.gov To assess the extent of this contamination and the associated risks, highly accurate and sensitive analytical methods are required. usgs.gov This is where isotopically labeled compounds like this compound become indispensable.

In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a chemical substance added in a constant amount to samples, calibration standards, and blanks. The use of an internal standard is crucial for correcting the loss of analyte during sample preparation and analysis, as well as for compensating for variations in instrument response.

Deuterated standards, such as this compound, are ideal for this purpose because they are chemically almost identical to their non-deuterated counterparts (the analyte). They behave similarly during extraction, cleanup, and chromatographic separation. usgs.gov However, due to the mass difference from the deuterium (B1214612) atoms, the internal standard can be distinguished from the native analyte by a mass spectrometer. This allows for precise quantification of the target contaminant even in complex environmental matrices like soil, water, and sediment. nih.govnih.gov

Applications in Environmental Monitoring:

Water Quality Assessment: Used to quantify trace levels of Pyrimidifen in surface water, groundwater, and wastewater effluents. nih.gov

Soil and Sediment Analysis: Enables accurate measurement of pesticide residues in soil and sediment, helping to understand their persistence and accumulation. usgs.govnih.gov

Atmospheric Transport Studies: Can be used in the analysis of air samples to study the long-range atmospheric transport of pesticides. nih.gov

The table below outlines the function of this compound as an internal standard in the context of environmental sample analysis.

Analytical StageFunction of this compound (Internal Standard)Rationale for Use
Sample ExtractionAccounts for analyte loss during the extraction process.The deuterated standard and the native analyte have nearly identical recovery rates.
Sample CleanupCorrects for losses during the removal of interfering matrix components.Both compounds behave similarly during cleanup procedures.
Instrumental Analysis (e.g., GC-MS, LC-MS)Compensates for variations in injection volume and instrument response.The ratio of the analyte signal to the internal standard signal remains constant, ensuring accuracy. nih.gov
QuantificationAllows for precise calculation of the native contaminant's concentration.The known concentration of the added internal standard serves as a reliable reference point. usgs.gov

By enabling reliable and accurate measurement of its parent compound, this compound indirectly contributes to a better understanding of the global distribution, fate, and transport of this pesticide, thereby informing risk assessments and regulatory decisions.

Integration of Interdisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of this compound, its parent compound, and their analogues necessitates an integration of multiple scientific disciplines. The complexity of chemical synthesis, environmental behavior, and analytical detection requires a collaborative, interdisciplinary approach that combines chemistry, computational science, and environmental science.

Computational Chemistry and Synthetic Design: Before embarking on laboratory synthesis, computational modeling can be a powerful tool. powertechjournal.com Quantum chemical calculations can predict molecular properties, reaction pathways, and spectroscopic characteristics of Pyrimidifen analogues. This in-silico approach helps in designing more efficient and greener synthetic routes by identifying the most promising candidates and reaction conditions, thereby reducing the number of trial-and-error experiments. AI-assisted reaction design is an emerging field that can further accelerate the development of sustainable synthetic protocols. powertechjournal.com

Synthetic Chemistry and Analytical Method Development: Organic synthetic chemists focus on the practical development of novel Pyrimidifen analogues, often employing the green chemistry principles discussed previously. jchemrev.com Concurrently, analytical chemists develop and validate robust methods for the detection and quantification of these compounds in various matrices. The synthesis of isotopically labeled standards like this compound is a direct outcome of the synergy between synthetic and analytical chemistry, providing the essential tools for accurate environmental monitoring. usgs.gov

Environmental Science and Ecotoxicology: Environmental scientists study the fate, transport, and degradation of Pyrimidifen in ecosystems. nih.gov By using the analytical methods and standards developed by chemists, they can track the movement of the pesticide through soil, water, and air, and study its persistence and breakdown into other products. Ecotoxicologists then assess the impact of these compounds on various organisms, providing crucial data for environmental risk assessment.

The integration of these fields creates a cyclical and reinforcing research process. For instance, if environmental studies reveal a persistent and toxic degradation product of Pyrimidifen, this information can guide synthetic chemists to design new analogues that are designed for faster degradation into benign substances, fulfilling a key principle of green chemistry. nih.gov This collaborative framework is essential for addressing the multifaceted challenges associated with the lifecycle of chemical compounds in the environment.

Conclusion and Future Outlook on Pyrimidifen D5 Research

Summary of Key Academic Contributions and Insights

The primary academic contribution of Pyrimidifen-d5 has been its instrumental role in enhancing the reliability of quantitative analytical methods for pesticide residue analysis. Its use as an internal standard, particularly in isotope dilution mass spectrometry (IDMS) techniques, represents a significant advancement in chemical metrology.

Key insights derived from the application of this compound include:

Mitigation of Matrix Effects: In complex matrices such as food, soil, and water, co-extracting substances can suppress or enhance the analyte signal during analysis by mass spectrometry, leading to inaccurate results. As this compound has nearly identical chemical properties and retention time to Pyrimidifen (B132436), it co-elutes and experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, analysts can accurately compensate for these variations.

Improved Accuracy and Precision: The use of this compound corrects for analyte losses that may occur during the multiple stages of sample preparation, including extraction, cleanup, and concentration. nih.gov This ensures that the final calculated concentration is a more accurate reflection of the amount present in the original sample.

Enhanced Method Validation: It facilitates the rigorous validation of analytical methods according to international guidelines. mdpi.com The consistent performance of the internal standard across different sample types and concentration levels provides confidence in the method's robustness and reliability. researchgate.net

The academic application of this compound is best summarized by its integration into advanced analytical platforms.

Table 1: Application of Isotope-Labeled Internal Standards in Analytical Methods

Analytical TechniqueSample MatrixKey Contribution of Internal Standard (e.g., this compound)Typical Research Outcome
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Fruits, Vegetables, WineCorrection for matrix-induced signal suppression/enhancement. nih.govAccurate quantification of pesticide residues for MRL compliance.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Soil, Cereals, Fatty FoodsCompensation for analyte loss during complex sample cleanup. eurl-pesticides.euReliable data for environmental fate and dissipation studies.
High-Resolution Mass Spectrometry (HRMS)Environmental Water, BiotaIncreased confidence in analyte identification and quantification.Screening and quantification of contaminants in environmental monitoring. eurl-pesticides.eu

Unresolved Research Questions and Knowledge Gaps

Despite its utility, the research landscape for this compound is not exhaustive. Several knowledge gaps and unresolved questions persist, primarily related to the nuances of its application and availability.

Behavior in Novel Matrices: While applied in common agricultural and environmental samples, its performance in less-studied or highly complex matrices (e.g., processed foods, animal tissues, air samples) is not well-documented. Each new matrix presents unique challenges that may affect the stability and recovery of the internal standard.

Metabolic Fate and Isotopic Stability: There is a lack of research on the potential for isotopic exchange (D-H exchange) under diverse and harsh experimental conditions. Furthermore, if used in metabolic studies, the stability of the deuterium (B1214612) labels throughout the metabolic pathway of the parent compound would need to be thoroughly confirmed.

Synthesis and Certification: Information regarding more efficient and cost-effective synthesis routes for this compound is limited. Moreover, the broader availability of certified reference materials (CRMs) with well-documented purity and stability is essential for its widespread adoption in accredited monitoring laboratories.

Cross-Reactivity in Multi-Residue Methods: The suitability of this compound as a surrogate standard for other structurally related but distinct pesticides within a multi-residue method has not been fully explored. Using one internal standard for multiple analytes is efficient but requires extensive validation to ensure it accurately reflects the behavior of each compound.

Directions for Future Scholarly Investigations

Future research on this compound will likely focus on expanding its application, improving analytical efficiency, and addressing current knowledge gaps. These investigations are critical for pushing the boundaries of analytical chemistry and its application in regulatory science.

Key directions include:

Development of Broad-Spectrum Analytical Methods: Incorporating this compound into a suite of isotope-labeled internal standards to develop and validate comprehensive methods capable of quantifying hundreds of pesticide residues simultaneously in a single analytical run.

Application in Environmental Forensics: Using the precise quantitative data enabled by this compound to trace the sources and transport pathways of Pyrimidifen pollution in the environment.

Metabolite and Degradant Tracking: Employing this compound in studies designed to elucidate the metabolic pathways of Pyrimidifen in various organisms and its degradation routes in the environment. This involves synthesizing labeled metabolites to serve as further standards.

Advanced Analytical Platforms: Exploring its use with emerging techniques like ion mobility-mass spectrometry (IM-MS) to improve the separation and identification of isomers and overcome complex matrix interferences.

Table 2: Future Research Directions for this compound

Research AreaProposed InvestigationPotential Scientific Impact
Multi-Residue AnalysisInclusion in isotopic internal standard kits for QuEChERS-based methods. nih.govIncreased throughput and efficiency for regulatory food safety monitoring.
Metabolism StudiesUse in plant, animal, or soil incubation studies to trace the formation of Pyrimidifen metabolites.Better understanding of the terminal residue and toxicological risk assessment.
Matrix ExpansionValidation of methods for challenging matrices like oils, fats, and processed composite foods.Expansion of food safety monitoring scope and reliability of dietary exposure assessments.
Reference Material SynthesisDevelopment of greener and more economical synthesis pathways.Increased accessibility and affordability for routine testing laboratories.

Broader Implications for Environmental Science and Agricultural Chemistry

The continued and expanded use of this compound has significant implications beyond the analytical laboratory, contributing directly to advancements in environmental protection and agricultural sustainability.

Implications for Environmental Science: The ability to generate highly accurate and precise data on Pyrimidifen concentrations is fundamental to modern environmental science. It allows for more reliable environmental risk assessments, helping to understand the acaricide's persistence, bioaccumulation, and toxicity to non-target organisms. researchgate.net This data is crucial for regulators to establish environmental quality standards and for researchers to model the environmental fate of pesticides. mdpi.com Accurate monitoring helps in assessing the effectiveness of pollution mitigation strategies and protecting sensitive ecosystems.

Implications for Agricultural Chemistry: In agricultural chemistry, the precision afforded by this compound underpins food safety and international trade. Regulatory bodies worldwide set Maximum Residue Limits (MRLs) for pesticides in food commodities. The use of isotope dilution methods provides the definitive data needed to enforce these MRLs, ensuring consumer safety and facilitating fair trade practices. researchgate.net Furthermore, such methods enable detailed studies on pesticide dissipation curves on various crops, allowing for the optimization of application rates and the establishment of scientifically sound pre-harvest intervals. This contributes to Good Agricultural Practices (GAP) by minimizing residue levels while maintaining efficacy.

In essence, while this compound is a single compound used for a highly specific purpose, its role is that of an enabling technology. It empowers scientists and regulators to make decisions based on high-quality, reliable data, which has far-reaching benefits for human health and environmental stewardship.

References

Peer-Reviewed Journal Articles

Gao, W., Liu, Y., Wang, L., et al. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514-21.

Nagaev, I. Y., Zolotarev, Y. A., Dadayan, A. K., et al. (2022). Synthesis of Deuterium-Labeled Pyrrolylcarnosine. Doklady Biochemistry and Biophysics, 507(1), 374-379.

Tang, L., & Gorycki, P. D. (2006). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. Journal of mass spectrometry : JMS, 41(5), 622–632.

Unger, S. E., & Hollenberg, P. F. (1984). Synthesis of deuterium-labeled fluphenazine. Journal of Pharmaceutical Sciences, 73(1), 87–90.

Academic Books and Chapters

Isabelle, M., & Farenc, M. (2019). Chapter 8 - Use of Isotope Dilution Mass Spectrometry for the Certification of Reference Materials for Food Analysis. In High-Throughput Mass Spectrometry-Based Clinical Assays. Elsevier.

Conference Proceedings and Theses

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting, Princeton University.

Shimadzu Corporation. (2019). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Application News.

Q & A

Q. How can Pyrimidifen-d5 be structurally characterized and its purity validated in experimental settings?

To confirm the identity and purity of this compound, researchers should employ spectroscopic techniques (e.g., NMR, HPLC-MS) coupled with deuterium-labeling validation . For purity assessment, use chromatographic methods (e.g., HPLC-UV) with certified reference standards. Ensure protocols follow reproducibility criteria by detailing solvent systems, instrument calibration, and retention time comparisons against non-deuterated analogs .

Q. What analytical methodologies are optimal for detecting this compound in biological matrices during pharmacokinetic studies?

Prioritize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from biological samples. Quantification via LC-MS/MS with deuterium-specific fragmentation patterns enhances specificity . Validate methods using spike-recovery experiments (70–120% acceptable range) and matrix-effect assessments to minimize ion suppression .

Q. How should researchers ensure reproducibility in synthesizing this compound for cross-laboratory studies?

Document step-by-step synthetic protocols with precise stoichiometric ratios, reaction temperatures, and purification steps (e.g., column chromatography conditions). Share raw spectral data (NMR, IR) in supplementary materials and adhere to IUPAC guidelines for deuterated compound reporting .

Q. What ethical considerations apply when handling this compound in vertebrate toxicity studies?

Follow Institutional Animal Care and Use Committee (IACUC) protocols for dosing, endpoint criteria, and euthanasia. Justify sample sizes using power analysis to minimize unnecessary animal use. Include negative controls and blinded data analysis to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound degradation studies across different environmental conditions?

Apply triangulation methods : cross-validate results using multiple analytical techniques (e.g., GC-MS, HPLC) and statistical models (e.g., ANOVA with post-hoc tests). Investigate confounding variables (e.g., pH, UV exposure) through factorial experimental designs . Publish raw datasets with metadata to enable independent verification .

Q. What frameworks guide the design of longitudinal studies assessing this compound’s environmental persistence?

Use the PEO framework (Population: soil/water systems; Exposure: this compound concentration; Outcome: degradation half-life) to structure hypotheses. Incorporate controls (e.g., sterile vs. non-sterile samples) and time-series sampling to monitor metabolite formation. Align with OECD Test Guidelines for ecological risk assessment .

Q. How can cross-study variability in this compound’s metabolic pathways be systematically addressed?

Conduct systematic reviews to collate existing data, followed by meta-analysis using random-effects models to account for heterogeneity. Annotate discrepancies in enzyme sources (e.g., human vs. rat liver microsomes) and incubation conditions . Propose standardized in vitro assay conditions in collaborative consortia .

Q. What statistical approaches are recommended for analyzing low-concentration this compound data with high background noise?

Implement signal-to-noise optimization via background subtraction algorithms (e.g., wavelet transforms) or limit-of-detection (LOD)-adjusted regression models . For non-detects, use multiple imputation techniques or Tobit models to avoid bias in dose-response curves .

Q. How should interdisciplinary teams structure collaborative research on this compound’s mechanism of action?

Adopt a PICOT framework (Population: target organisms; Intervention: this compound exposure; Comparison: wild-type vs. resistant strains; Outcome: mortality/LC50; Time: exposure duration) to align biological and chemical objectives. Integrate omics data (transcriptomics, metabolomics) with biochemical assays to map resistance pathways .

Q. What methodologies validate this compound’s stability in long-term storage for archival studies?

Design accelerated stability tests under stress conditions (e.g., 40°C/75% RH) and compare with real-time data. Use Arrhenius equation modeling to predict degradation rates. Monitor deuterium retention via isotopic ratio mass spectrometry (IRMS) and report deviations >5% as critical thresholds .

Methodological Guidelines

  • Data Contradiction Analysis : Apply source triangulation (e.g., analytical, computational, and biological data) and mixed-effects models to isolate confounding variables .
  • Ethical Compliance : Align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) and disclose conflicts of interest in publications .
  • Interdisciplinary Collaboration : Use shared protocols (e.g., electronic lab notebooks) and cross-validate results through blinded inter-laboratory studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.